1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone
Description
Properties
IUPAC Name |
1-[2-(difluoromethyl)-6-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWXMHZFSXQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a hydroxyphenyl precursor. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the aromatic ring . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block : Utilized in the synthesis of complex molecules due to its difluoromethyl and hydroxyphenyl groups.
- Chemical Reactions : Capable of undergoing oxidation, reduction, and substitution reactions, which can be tailored for specific synthetic pathways.
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit various enzymes, influencing metabolic pathways.
- Biological Activities :
- Antimicrobial Activity : Exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. It also shows moderate biofilm inhibitory activity against methicillin-resistant strains.
- Anti-inflammatory Effects : Modulates pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Medicine
- Therapeutic Potential : Explored for developing new pharmaceuticals targeting HDAC6-related pathways, particularly in cancer treatment.
- Pharmacokinetics : High oral bioavailability and low clearance rates enhance its utility in both in vitro and in vivo studies.
Industry
- Specialty Chemicals Production : Used in producing materials with unique properties due to its difluoromethyl group, which enhances lipophilicity and metabolic stability.
Case Studies
Several studies have highlighted the effectiveness of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone in various applications:
- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, providing insights into its potential use as an antimicrobial agent in clinical settings.
- Anti-inflammatory Pathway Modulation : Research focused on the compound's ability to reduce inflammation markers in cellular models, indicating its therapeutic promise for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Physical and Chemical Properties
- Solubility : Difluoromethyl groups enhance solubility in organic solvents compared to polar hydroxyl-rich derivatives.
- Stability : Fluorinated compounds generally resist oxidative degradation better than chlorinated analogs.
Biological Activity
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone, also known by its chemical identifier CAS No. 2384986-59-6, is a compound that has garnered interest for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C9H8F2O2
- Molecular Weight : 192.16 g/mol
- Chemical Structure : The compound features a difluoromethyl group attached to a hydroxyphenyl moiety, which contributes to its unique chemical properties.
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Compounds with difluoromethyl groups have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) range from 15.625 to 125 μM for various strains .
- Biofilm Inhibition : The compound demonstrates moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) reported in the range of 62.216–124.432 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored through their ability to inhibit key signaling pathways involved in inflammation:
- Mechanism of Action : These compounds may modulate the activity of pro-inflammatory cytokines and enzymes, leading to reduced inflammation in cellular models .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, influencing downstream signaling pathways that are critical in disease processes such as inflammation and infection.
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, which is crucial for their bactericidal action .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
